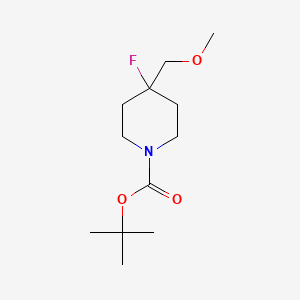

Tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methoxymethyl substituent at the 4-position of the piperidine ring. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and activators. For instance, it has been employed in the synthesis of AMP-activated protein kinase (AMPK) activators (e.g., compound 23 in ) and RAS inhibitors (e.g., compound 33 in ). The methoxymethyl group enhances solubility compared to bulkier hydrophobic substituents, while the fluorine atom modulates electronic properties and metabolic stability .

Properties

Molecular Formula |

C12H22FNO3 |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(15)14-7-5-12(13,6-8-14)9-16-4/h5-9H2,1-4H3 |

InChI Key |

IBHSXJDFBNSHCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(COC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules. This may involve cyclization reactions where linear precursors are converted into cyclic structures.

Introduction of the Fluoro Group: The fluoro group is introduced into the piperidine ring through fluorination reactions. This can be achieved using reagents such as or like .

Methoxymethylation: The methoxymethyl group is added to the piperidine ring using in the presence of a base such as .

Carboxylation: The final step involves the introduction of the tert-butyl carboxylate group. This is typically achieved through esterification reactions using .

Industrial Production Methods: Industrial production of tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like or in acidic conditions.

Reduction: Reagents such as or .

Substitution: Nucleophiles like or in polar aprotic solvents.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology:

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Biochemical Probes: Used as a probe to study biological pathways and enzyme functions.

Medicine:

Industry:

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro group enhances its binding affinity to these targets, while the methoxymethyl group modulates its solubility and bioavailability. The compound can inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The table below highlights key structural analogs and their functional differences:

Physicochemical Properties

Lipophilicity (LogP):

- The methoxymethyl group in the target compound reduces LogP compared to analogs with aromatic (e.g., trifluoromethylphenyl in ) or halogenated (e.g., dichloropyrimidine in ) substituents.

- The fluorosulfonyl derivative () exhibits higher polarity but lower metabolic stability due to reactive sulfonate groups.

- Solubility: Hydroxy-substituted analogs () demonstrate higher aqueous solubility but may require protection during synthesis. Methylaminomethyl derivatives () show pH-dependent solubility due to protonation of the amino group.

Stability and Reactivity

Biological Activity

Tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of Tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate is with a molecular weight of 272.34 g/mol. The compound features a piperidine ring substituted with a fluoro and methoxymethyl group, which are critical for its biological activity.

Recent studies have indicated that compounds similar to Tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate exhibit significant anti-inflammatory and anti-cancer properties. The mechanism often involves modulation of cell signaling pathways related to inflammation and apoptosis.

- Anti-inflammatory Activity : Research shows that compounds with similar structures can inhibit the release of pro-inflammatory cytokines such as IL-1β, effectively reducing pyroptosis in macrophages. For instance, a derivative demonstrated a 24.9% reduction in pyroptosis at a concentration of 10 µM .

- Anticancer Properties : The compound's structural features suggest potential activity against various cancer cell lines. In related studies, similar piperidine derivatives exhibited IC50 values indicating potent inhibitory effects on cell proliferation, particularly in triple-negative breast cancer (TNBC) models .

Table 1: Biological Activity Summary

| Compound | Biological Activity | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| Tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate | Anti-pyroptotic | 10 | Human macrophages |

| Similar piperidine derivative | Anti-cancer | 0.126 | MDA-MB-231 (TNBC) |

| Another derivative | Cytokine inhibition | 19.4% reduction | Human macrophages |

Detailed Findings

- A study found that when the electrophilic substructure was removed from a related compound, the anti-pyroptotic activity decreased significantly, suggesting that the presence of specific functional groups is crucial for maintaining biological efficacy .

- In another research effort, derivatives were synthesized to explore their interaction with macrophage inflammatory pathways. The results indicated that certain modifications could enhance the anti-inflammatory effects without compromising safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.